molecular formula C6H9N5O B12758717 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, ammonium salt CAS No. 52077-53-9

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, ammonium salt

Cat. No.: B12758717
CAS No.: 52077-53-9
M. Wt: 167.17 g/mol
InChI Key: TZKXATUEOODKQZ-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, ammonium salt is a chemical compound with the molecular formula C6H6N4O. This compound is part of the triazolopyridazine family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, ammonium salt typically involves the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate under specific conditions. The reaction proceeds through a series of steps including cyclization and condensation to form the desired triazolopyridazine structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, ammonium salt undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one
  • 8-Hydroxy-6-methyl-s-triazolo[4,3-b]pyridazine
  • 4-triazolo(4,3-b)pyridazin-8-ol,6-methyl-2

Uniqueness

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, ammonium salt is unique due to its specific structural features and the presence of the ammonium salt, which may influence its solubility and reactivity compared to other similar compounds .

Properties

CAS No.

52077-53-9

Molecular Formula

C6H9N5O

Molecular Weight

167.17 g/mol

IUPAC Name

azanium;6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-olate

InChI

InChI=1S/C6H6N4O.H3N/c1-4-2-5(11)6-8-7-3-10(6)9-4;/h2-3,11H,1H3;1H3

InChI Key

TZKXATUEOODKQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)[O-].[NH4+]

Origin of Product

United States

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